2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide
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Description
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O3S and its molecular weight is 419.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Based on its structural similarity to other compounds, it may interact with a variety of cellular targets involved in cancer progression .
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes that may inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
The compound may affect various biochemical pathways involved in cell growth and survival. The specific pathways and their downstream effects are currently unknown and require further investigation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound has shown anticancer activity in “60 lines screening” (NCI DTP protocol) in vitro . This suggests that the compound may have a cytotoxic effect on cancer cells, leading to their death and a reduction in tumor size .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown .
Biological Activity
The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is C13H14ClN5O2S, with a molecular weight of approximately 327.79 g/mol. The compound features a triazole ring, which is known for its role in various biological activities, including antifungal and antibacterial properties.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The specific compound in focus has shown promising activity against various bacterial strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
- Pseudomonas aeruginosa
In vitro studies indicate that compounds containing the triazole scaffold exhibit minimum inhibitory concentrations (MIC) that are competitive with standard antibiotics. For instance, one study reported that triazole derivatives had MIC values ranging from 0.046 to 3.11 μM against MRSA, outperforming traditional antibiotics like vancomycin .
Antifungal Activity
The antifungal potential of triazoles is well-documented, particularly in the treatment of systemic fungal infections. The compound has been evaluated for its efficacy against several fungal pathogens, including Candida species. Triazole derivatives typically function by inhibiting ergosterol synthesis, a crucial component of fungal cell membranes.
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. Triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have indicated that compounds similar to the one can inhibit tumor growth in xenograft models .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural features. Key factors include:
- Substituents on the triazole ring: Electron-donating groups enhance activity.
- Alkyl chain length: Longer chains can decrease activity due to steric hindrance.
- Aromatic rings: Presence of halogenated or methoxylated phenyl groups increases potency against certain pathogens .
Case Studies
- Study on Antibacterial Efficacy : A series of synthesized triazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the N-position significantly affected antibacterial activity, with some compounds exhibiting MIC values as low as 0.125 μg/mL against resistant strains .
- Antifungal Screening : Another study explored the antifungal properties of triazole derivatives against Candida albicans and reported effective inhibition at concentrations comparable to established antifungals like fluconazole .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3S/c1-26-14-6-4-3-5-12(14)17-22-23-18(24(17)20)28-10-16(25)21-13-9-11(19)7-8-15(13)27-2/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRKDZDIZODNQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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